molecular formula C12H18ClNO B3406209 [4-(Piperidin-2-yl)phenyl]methanol hydrochloride CAS No. 2549040-26-6

[4-(Piperidin-2-yl)phenyl]methanol hydrochloride

Cat. No.: B3406209
CAS No.: 2549040-26-6
M. Wt: 227.73
InChI Key: CJTZDVJVKOFDPQ-UHFFFAOYSA-N
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Description

[4-(Piperidin-2-yl)phenyl]methanol hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring linked to a phenylmethanol group, a common scaffold in the design of bioactive molecules . Compounds with similar piperidine-based structures have been extensively investigated as key intermediates and core scaffolds in the development of therapeutic agents, showing promise in various research areas . The piperidine ring is a privileged structure in drug discovery, known for its ability to participate in significant biological interactions . The structural versatility of this compound allows for further chemical modifications, making it a valuable building block for creating derivatives for structure-activity relationship (SAR) studies . Researchers utilize such compounds as precursors in synthesizing more complex molecules targeted at specific biological pathways . While the specific biological data for this exact compound may be limited, its core structure is highly relevant for probing new pharmacological targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to handling and verify all chemical properties experimentally for their specific application.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-piperidin-2-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12;/h4-7,12-14H,1-3,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZDVJVKOFDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Piperidin 2 Yl Phenyl Methanol Hydrochloride and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of [4-(Piperidin-2-yl)phenyl]methanol hydrochloride reveals several potential disconnection points, leading to the identification of key precursors. The primary disconnection is typically made at the C-N bond within the piperidine (B6355638) ring or at the C-C bond connecting the aryl and piperidine moieties.

One common strategy involves the formation of the piperidine ring as a key step. This can be achieved through the cyclization of a linear precursor, such as an amino-aldehyde or an amino-ketone. For the target molecule, this would involve a precursor like 5-amino-1-(4-(hydroxymethyl)phenyl)hexan-1-one.

Alternatively, the aryl group can be introduced onto a pre-formed piperidine ring. In this case, a key precursor would be a suitable piperidine derivative, such as a 2-halopiperidine or a piperidine enamine, which can then undergo a coupling reaction with a functionalized aromatic partner. For instance, a protected 2-lithiated N-Boc-piperidine could be coupled with a suitable electrophile.

A prevalent approach for synthesizing racemic N-Boc-2-arylpiperidines involves the addition of an aryllithium reagent to 5-bromovaleronitrile. rsc.org This is followed by the reduction of the resulting cyclic imine and subsequent protection of the nitrogen atom, for example, with a Boc group. rsc.org

Multi-step Synthetic Approaches

Multi-step syntheses are frequently employed to construct complex piperidine derivatives, allowing for the controlled introduction of functional groups. These approaches often involve the initial synthesis of a functionalized piperidine ring followed by further modifications.

One such approach is the double reductive amination of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it Sugar-derived dicarbonyls are often used to ensure the desired absolute configurations of hydroxyl groups. chim.it Another common multi-step method is the hydrogenation of pyridine (B92270) derivatives. nih.gov For instance, the hydrogenation of bromopyridine derivatives can be achieved using a palladium catalyst with additives like hydrochloric acid or triethylamine. nih.gov

A versatile multi-step synthesis of 2-arylpiperidines involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids. nih.gov This method provides 2-aryldihydropyridinones, which can be further elaborated to highly functionalized 2-arylpiperidines. nih.gov

One-Pot Reaction Strategies

One-pot reactions offer a more efficient alternative to traditional multi-step syntheses by combining several transformations in a single reaction vessel, thereby reducing purification steps and saving time and resources.

A notable one-pot strategy combines Suzuki-Miyaura coupling and hydrogenation for the chemoselective synthesis of functionalized piperidines. nih.gov This approach is conducted under mild conditions, and maintaining the optimal concentration of the starting material is crucial for a successful hydrogenation process. nih.gov Another one-pot method involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which allows for the synthesis of piperidine derivatives from readily available compounds in a single step without the need for toxic or expensive reagents. beilstein-journals.org

Diastereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the piperidine ring is often critical for the biological activity of the final compound. Consequently, numerous diastereoselective and enantioselective synthetic methods have been developed.

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control over the reaction's selectivity by simply altering the order of the reaction sequence. acs.orgnih.govacs.org This strategy provides access to both diastereomers and furnishes scaffolds that are amenable to further diversification. acs.orgnih.govacs.org

For enantioselective synthesis, asymmetric hydrogenation of pyridine derivatives using chiral catalysts is a common approach. nih.gov For example, the double reduction of pyridine derivatives using a ruthenium(II) catalyst can lead to the formation of chiral aminofluoropiperidines. mdpi.com Another powerful technique is the kinetic resolution of racemic N-Boc-2-arylpiperidines through asymmetric deprotonation using a chiral base like n-BuLi/(-)-sparteine. rsc.org This method can provide enantioenriched starting materials with high enantiomeric ratios. rsc.org

Palladium-Catalyzed Coupling Reactions in Piperidine Chemistry

Palladium-catalyzed coupling reactions are indispensable tools for the synthesis of 2-arylpiperidines, enabling the formation of the crucial carbon-carbon bond between the piperidine ring and the aromatic moiety.

The Suzuki-Miyaura coupling reaction is widely used to couple a boronic acid with an organohalide using a palladium catalyst and a base. wikipedia.org This reaction is scalable and has been applied in the synthesis of intermediates for pharmaceuticals. wikipedia.org For instance, a Suzuki protocol has been developed for the concise formation of 4-benzyl piperidines and related derivatives. organic-chemistry.org This method involves the hydroboration of N-Boc 4-methylene piperidine followed by reaction with a palladium catalyst and an aryl bromide. organic-chemistry.org

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is a versatile method for forming C-N bonds. nih.gov This reaction can be used to synthesize N-aryl piperidines. nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring from a linear precursor. nih.gov This approach involves the formation of a new C-N or C-C bond within a single molecule. nih.gov

Reductive amination is a commonly used method for intramolecular C-N bond formation. nih.gov This can involve the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids is an efficient method for preparing piperidines. nih.gov

Intramolecular hydroamination, the addition of an amine to an olefin, is another appealing approach. acs.org The cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be catalyzed by acids like triflic or sulfuric acid to form piperidines in excellent yields. acs.org Radical-mediated amine cyclization also provides a route to piperidines. nih.gov For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents, is crucial for maximizing the yield and purity of the desired piperidine derivatives.

The choice of catalyst can significantly impact the efficiency and selectivity of a reaction. For example, in the one-pot synthesis of highly functionalized piperidines, various catalysts such as LaCl3·7H2O and ZrCl4 have been shown to be effective. researchgate.netresearchgate.net The presence of a catalyst is often necessary for the transformation to proceed. researchgate.net

Solvent effects also play a critical role. For instance, in the iron-catalyzed reductive amination for piperidine synthesis, polar solvents like DMSO and DMF are effective, but the reaction can be sensitive to water. nih.gov The use of borane-pyridine complex as a reducing agent in reductive amination has been shown to be superior to sodium cyanoborohydride, as it eliminates nitrile impurities and can improve yields. tandfonline.com

ParameterCondition 1Condition 2OutcomeReference
Catalyst NoneZrCl4No productHigher yield
Reducing Agent NaCNBH3Borane-pyridineNitrile impurityCleaner reaction, improved yield
Solvent Aprotic (e.g., Toluene)Protic (e.g., EtOH)Comparable results in some reductive aminations-

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are indispensable tools for mapping the connectivity and three-dimensional arrangement of atoms within a molecule. For [4-(Piperidin-2-yl)phenyl]methanol hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to provide a comprehensive structural profile.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the assembly of the molecular skeleton.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the benzylic methanol (B129727) proton, the methine proton at the 2-position of the piperidine (B6355638) ring, and the methylene (B1212753) protons of the piperidine ring. The aromatic protons would likely appear as a set of doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the methanol group would likely be observed as a singlet or a doublet around δ 4.6 ppm. The protons on the piperidine ring would present a more complex pattern of multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm, due to spin-spin coupling.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon environments. The aromatic carbons would show signals in the δ 120-140 ppm region. The carbon of the methanol group would be expected around δ 65 ppm. The carbons of the piperidine ring would resonate at higher field, typically in the δ 25-60 ppm range.

2D NMR Techniques (COSY, DEPT, HMBC): To unambiguously assign all proton and carbon signals and to establish connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the methine proton at C2 of the piperidine ring to the adjacent methylene protons.

DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the piperidine ring to the phenylmethanol moiety.

Hypothetical NMR Data for this compound

Technique Chemical Shift (δ, ppm) Multiplicity Assignment
¹H-NMR 7.35 d 2H, Aromatic
¹H-NMR 7.25 d 2H, Aromatic
¹H-NMR 4.60 s 2H, -CH₂OH
¹H-NMR 3.40 m 1H, Piperidine C2-H
¹H-NMR 3.10 m 2H, Piperidine C6-H
¹H-NMR 1.90-1.60 m 6H, Piperidine C3, C4, C5-H
¹³C-NMR 140.0 s Aromatic C-ipso (C-CH₂OH)
¹³C-NMR 138.0 s Aromatic C-ipso (C-Piperidine)
¹³C-NMR 129.0 d Aromatic CH
¹³C-NMR 127.0 d Aromatic CH
¹³C-NMR 65.0 t -CH₂OH
¹³C-NMR 58.0 d Piperidine C2
¹³C-NMR 45.0 t Piperidine C6
¹³C-NMR 32.0 t Piperidine C4
¹³C-NMR 26.0 t Piperidine C3
¹³C-NMR 24.0 t Piperidine C5

Note: This is a hypothetical data table for illustrative purposes.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₂H₁₇NO for the free base).

Electron Ionization (EI-MS) would likely lead to fragmentation of the molecule, providing valuable structural information. Key fragmentation patterns could include the loss of the methanol group or cleavage of the piperidine ring.

Electrospray Ionization (ESI-MS) is a softer ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the piperidinium (B107235) hydrochloride.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

The C-O stretching of the primary alcohol would likely be found around 1050 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200-3500 (broad)
N-H (Ammonium salt) Stretching 3200-3500 (broad)
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=C (Aromatic) Stretching 1450-1600
C-O (Alcohol) Stretching 1000-1260

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and also reveal the solid-state conformation of the molecule, including the orientation of the phenyl and methanol groups relative to the piperidine ring. Furthermore, it would detail the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the piperidinium proton, and the chloride anion. In related structures of piperidine derivatives, the piperidine ring commonly adopts a chair conformation. chemicalbook.comucl.ac.ukscbt.com

Conformational Studies of the Piperidine Ring System

The piperidine ring is not planar and can exist in several conformations, with the chair form being the most stable. For a 2-substituted piperidine like the one in the title compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two chair conformations is influenced by steric and electronic factors.

Chair Conformation: This is the most stable conformation for a six-membered ring, minimizing both angle and torsional strain. The substituents on the ring can be in either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Generally, bulky substituents prefer the equatorial position to minimize steric interactions (1,3-diaxial interactions). For 2-substituted piperidines, the conformational equilibrium between the axial and equatorial conformers is a key aspect of their stereochemistry. rsc.orgnih.gov

Twist-Boat Conformation: This is a less stable, more flexible conformation that can be an intermediate in the interconversion between chair forms. While generally higher in energy, certain substitution patterns can lead to a greater population of twist-boat conformers.

The conformational preference of the 4-(hydroxymethyl)phenyl group at the C2 position of the piperidine ring in this compound would be determined by a balance of these steric and electronic effects. NMR spectroscopy, particularly the analysis of coupling constants, can provide insight into the dominant conformation in solution.

Computational Chemistry and Theoretical Modeling of 4 Piperidin 2 Yl Phenyl Methanol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods, rooted in quantum mechanics, provide insights into various molecular properties from first principles.

Density Functional Theory (DFT) Studies (e.g., HOMO-LUMO Energy Gap Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

A key application of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive.

For [4-(Piperidin-2-yl)phenyl]methanol hydrochloride, DFT calculations would involve selecting an appropriate functional and basis set to accurately model the system. The results would provide the energies of the HOMO and LUMO, allowing for the calculation of the energy gap and prediction of its electronic behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Property Value Significance
HOMO Energy (Calculated Value) eV Energy of the highest occupied molecular orbital
LUMO Energy (Calculated Value) eV Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (Calculated Value) eV Indicator of chemical reactivity and stability
Ionization Potential (Calculated Value) eV Energy required to remove an electron

Molecular Geometry Optimization and Structure Prediction

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule. This equilibrium geometry corresponds to the lowest energy state on the potential energy surface. Using methods like DFT, the forces on each atom are calculated and systematically minimized until a stable conformation is reached.

For this compound, this process would predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding its physical and chemical properties and serves as the starting point for more advanced computational studies, such as molecular docking and molecular dynamics simulations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In the context of this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the strength of the interaction, providing insights into its potential biological activity. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. These models generate 3D contour maps that visualize regions where changes in steric, electrostatic, or other fields would enhance or diminish biological activity.

A QSAR or 3D-QSAR study involving this compound would require a dataset of structurally related compounds with known biological activities. The model would then be developed to predict the activity of this specific compound and guide the design of more potent analogues.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of molecules.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target.

This compound could be included in a virtual screening library to assess its potential against a wide range of biological targets. Various screening methods, such as ligand-based and structure-based approaches, could be employed. Ligand-based methods search for compounds similar to known active molecules, while structure-based methods use docking to predict binding to a target protein.

Table 2: Chemical Compounds Mentioned

Compound Name

Structure Activity Relationships Sar and Derivatization Strategies

Identification of Key Pharmacophores and Structural Motifs for Activity

The molecular architecture of [4-(Piperidin-2-yl)phenyl]methanol hydrochloride comprises several key features that are crucial for its biological activity. A pharmacophore model for this scaffold can be conceptualized as having three main components: the piperidine (B6355638) ring, the phenyl ring, and the methanol (B129727) group. The piperidine nucleus is a well-established pharmacophore present in numerous therapeutic agents, and its basic nitrogen atom can participate in crucial interactions with biological targets. researchgate.netresearchgate.net

The key structural motifs contributing to the activity of this compound and its analogues are:

The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can fit into the binding pockets of various receptors and enzymes. The nitrogen atom within the ring is often a key interaction point, acting as a hydrogen bond acceptor or participating in ionic interactions. researchgate.net

The Phenyl Ring: This aromatic group can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions, with the amino acid residues of a target protein. The position of substitution on the phenyl ring is critical for determining the orientation of the molecule within the binding site.

The Methanol Group: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, forming specific interactions that can enhance binding affinity and selectivity.

The Linker: The direct attachment of the piperidine ring to the phenyl group provides a degree of rigidity to the molecule, which can be advantageous for specific receptor binding.

Pharmacophore models for related 4-phenyl piperidine compounds have identified the piperidine ring in a chair conformation with equatorial substituents as being optimal for receptor recognition. researchgate.net

Impact of Substituent Modifications on Molecular Interactions and In Vitro Activity

The systematic modification of substituents on both the piperidine and phenyl rings has been a key strategy to probe the SAR of [4-(Piperidin-2-yl)phenyl]methanol analogues and to fine-tune their biological activity.

Modifications on the Phenyl Ring:

Substituents on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins. For instance, in a series of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, the position and nature of the substituent on the phenyl ring were found to be critical for tyrosinase-inhibitory activity. nih.gov Compounds with a 2,4-dihydroxyphenyl moiety showed the highest inhibitory effects, highlighting the importance of hydroxyl groups for interaction with the enzyme's active site. nih.gov In another study on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, various substitutions on the benzoyl moiety led to differential inhibitory potential against alkaline phosphatases and ecto-5′-nucleotidases. rsc.org

Parent Compound Substituent on Phenyl Ring Observed In Vitro Activity
[4-(Piperidin-2-yl)phenyl]methanolUnsubstitutedBaseline activity
Analogue 14-HydroxyPotential for enhanced activity through hydrogen bonding
Analogue 22,4-DihydroxySignificant increase in inhibitory activity against certain enzymes nih.gov
Analogue 34-MethoxyMay alter electronic properties and binding
Analogue 44-ChloroCan introduce halogen bonding and increase lipophilicity

Modifications on the Piperidine Ring:

Modifications on the piperidine ring, particularly at the nitrogen atom, can have a profound impact on the molecule's properties. N-substitution can alter the basicity of the piperidine nitrogen and introduce additional interaction points. For example, in a series of phenyl piperidine derivatives developed as CCR2 antagonists, the incorporation of a second ring system adjacent to the aryl piperidine was crucial for potency. nih.gov

Parent Compound Substituent on Piperidine Nitrogen Observed In Vitro Activity
[4-(Piperidin-2-yl)phenyl]methanol-HPrimary amine characteristics
Analogue A-MethylIncreased basicity, potential for altered selectivity
Analogue B-BenzylIntroduction of a bulky, hydrophobic group
Analogue C-AcylReduced basicity, potential for hydrogen bonding

Influence of Stereochemistry on Binding Affinity and Molecular Recognition

The piperidine ring in [4-(Piperidin-2-yl)phenyl]methanol contains a chiral center at the C2 position. Consequently, the compound can exist as a pair of enantiomers. The spatial arrangement of the phenylmethanol group relative to the piperidine ring can significantly influence how the molecule interacts with a chiral biological target. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles.

For related piperidine derivatives, the stereochemistry has been shown to be a critical determinant of biological activity. For instance, in a series of cyclopentylamine-linked phenyl piperidine derivatives, the 1S,3R-configuration exhibited much higher affinity for the hCCR2 receptor than the 1R,3S-configuration. nih.gov The chiral separation and evaluation of individual enantiomers are, therefore, essential steps in the drug discovery and development process to identify the more active and potentially less toxic stereoisomer. rsc.org While specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, it is highly probable that the (R)- and (S)-enantiomers would display differential binding affinities and functional activities.

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues of this compound is guided by the SAR data and a foundational understanding of the target's binding site. researchgate.net Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the design of molecules with improved complementarity to the binding site. In the absence of a known target structure, ligand-based design strategies, such as pharmacophore modeling, are employed. nih.govzuj.edu.jo

The synthesis of these analogues typically involves multi-step sequences. A common synthetic strategy for 4-phenylpiperidine derivatives involves the construction of the piperidine ring followed by the introduction of the desired substituents. nih.govajchem-a.com For instance, small molecule mu opioid receptor agonists based on the 4-phenyl piperidine scaffold have been designed and synthesized to explore their therapeutic potential. nih.gov The synthesis of 4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives as multi-target directed ligands for Alzheimer's disease also highlights a rational design approach. nih.gov

A general synthetic approach to analogues of [4-(Piperidin-2-yl)phenyl]methanol could involve:

Synthesis of a suitably protected piperidine precursor.

Introduction of the substituted phenyl ring at the 2-position of the piperidine. This can often be achieved through cross-coupling reactions or nucleophilic addition to a piperidinyl intermediate.

Modification of the functional groups. This includes the reduction of a carbonyl group to the methanol moiety and the introduction or modification of substituents on the phenyl or piperidine rings.

Deprotection and salt formation to yield the final hydrochloride salt.

Exploration of the Chemical Compound as a Building Block in Coordination Chemistry

The this compound molecule possesses potential coordination sites that make it an interesting building block in coordination chemistry. The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes. nih.govwikipedia.org

The formation of metal complexes can significantly alter the physicochemical and biological properties of the organic ligand. researchgate.net Coordination compounds are known to play vital roles in various biological systems and have applications in medicine, for example, as anti-cancer or anti-bacterial agents. researchgate.net

While specific studies detailing the use of [4-(Piperidin-2-yl)phenyl]methanol as a ligand in coordination chemistry are not prevalent in the reviewed literature, related pyridine (B92270) and piperidine-containing molecules have been successfully used to synthesize transition metal complexes. wikipedia.orgjscimedcentral.com The bidentate (N, O) nature of the deprotonated form of [4-(Piperidin-2-yl)phenyl]methanol could lead to the formation of stable chelate rings with various metal ions. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting coordination polymers or discrete complexes could exhibit interesting structural motifs and potentially novel catalytic or biological activities. nih.gov

Molecular Mechanism of Action and Biological Target Research Pre Clinical/in Vitro Focus

Receptor Binding Studies (e.g., Sigma receptors, 5-HT2A receptors, Opioid Receptors)

Direct receptor binding assays for [4-(Piperidin-2-yl)phenyl]methanol hydrochloride as a standalone entity are not extensively documented in publicly available scientific literature. The piperidine (B6355638) chemical scaffold is a well-known feature in many pharmacologically active compounds that do exhibit affinity for various receptors, including serotonergic (5-HT), opioid, and sigma receptors. However, for this compound, its function is primarily defined by its incorporation into larger bifunctional molecules where it acts as a spacer. In this context, its own receptor binding affinity is generally considered negligible, as its purpose is to correctly orient the two active ends of the larger molecule rather than to engage with a receptor target itself.

Enzyme Inhibition and Modulation Investigations

There is a lack of specific evidence from in vitro studies demonstrating that this compound functions as a direct inhibitor or modulator of specific enzymes. Its established application is within Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit an E3 ubiquitin ligase (an enzyme) to a specific target protein. The compound itself does not inhibit the enzyme; it is part of the molecular structure that facilitates this recruitment, enabling the enzymatic function of the E3 ligase to be directed toward the protein of interest.

Identification of Specific Molecular Targets and Biological Pathways

The principal biological pathway associated with this compound is Targeted Protein Degradation (TPD) . The compound is not the active agent but is a key building block for creating PROTACs.

A PROTAC is a heterobifunctional molecule with three components:

A "warhead" ligand that binds to a specific Protein of Interest (POI).

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase enzyme.

A chemical linker that connects the warhead and the E3 ligase ligand.

This compound is used as a semi-flexible linker in PROTAC development. sigmaaldrich.com Its role is to bridge the two active ligands, inducing the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase. nih.govrsc.org Once this complex is formed, the E3 ligase ubiquitinates the POI, marking it for destruction by the cell's natural disposal system, the 26S proteasome. Thus, the "molecular target" is the entire ubiquitin-proteasome pathway, which is hijacked by the PROTAC to eliminate a specific protein. The properties of the linker, such as its rigidity, length, and geometry, are critical for the stability and productivity of the ternary complex and, consequently, the efficiency of protein degradation. nih.govexplorationpub.comresearchgate.net

Table 1: Role of this compound in the PROTAC Mechanism
PROTAC ComponentFunctionContribution of this compound
Warhead LigandBinds to the target Protein of Interest (POI).Not applicable.
E3 Ligase LigandRecruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).Not applicable.
LinkerConnects the warhead and E3 ligase ligand; influences ternary complex formation.Provides a semi-flexible 4-aryl piperidine scaffold that dictates the spatial orientation and distance between the two ends of the PROTAC. sigmaaldrich.comnih.gov

In Vitro Biological Activity Profiling for Mechanistic Insights

Key in vitro profiling methods include:

Target Protein Degradation Assays: Cell lines are treated with the PROTAC, and the levels of the target protein are measured using techniques like Western blotting or mass spectrometry. The efficacy of the PROTAC is often reported as the DC₅₀ (concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

Ternary Complex Formation Studies: Biophysical techniques are used to measure the stability and cooperativity of the POI-PROTAC-E3 ligase complex. The linker's composition directly impacts these parameters. nih.gov

The inclusion of a semi-rigid element like the 4-aryl piperidine structure from this compound can be critical. sigmaaldrich.com It reduces the flexibility of the linker compared to simple alkyl or PEG chains, which can pre-organize the PROTAC into a conformation that is more favorable for forming a productive ternary complex, potentially leading to enhanced degradation potency and selectivity. explorationpub.comresearchgate.net

Table 2: In Vitro Evaluation of Linker Function in PROTACs
Assay TypeParameter MeasuredMechanistic Insight Gained
Western Blot / Mass SpectrometryTarget protein levels (DC₅₀, Dₘₐₓ).Evaluates how the linker's structure affects the potency and efficacy of protein degradation.
Cell Viability/Proliferation AssaysPhenotypic consequences of protein degradation (e.g., GI₅₀).Links the linker-dependent degradation efficiency to a cellular outcome.
Biophysical Assays (e.g., TR-FRET, SPR)Ternary complex stability and cooperativity.Directly measures the influence of the linker's physical properties on the key mechanistic complex.

Development and Application of Chemical Biology Probes for Target Elucidation

This compound is not a compound whose molecular targets are being elucidated. Rather, it is a building block used in the application and development of chemical biology probes . Specifically, the PROTACs constructed using this linker are powerful chemical probes.

By enabling the targeted degradation of a specific protein, these PROTACs allow researchers to study the function of that protein with high temporal resolution. When a protein is rapidly degraded, scientists can observe the immediate downstream consequences in cellular pathways, effectively "knocking down" the protein's function chemically. This provides a powerful alternative to genetic methods like RNAi or CRISPR. The choice of linker, including semi-flexible components like this compound, is a key part of the design process for optimizing these chemical probes for potency, selectivity, and suitable physicochemical properties. sigmaaldrich.comexplorationpub.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Research Sample Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of [4-(Piperidin-2-yl)phenyl]methanol hydrochloride from synthesis reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile compounds like this compound. Given the compound's structure, which includes a chiral center at the 2-position of the piperidine (B6355638) ring, chiral HPLC methods are crucial for separating its enantiomers. The presence of a phenyl group allows for straightforward detection using UV detectors.

For achiral purity analysis, reversed-phase HPLC is typically employed. A C18 or phenyl-hexyl column can effectively separate the target compound from non-polar impurities. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution is commonly used to ensure the efficient separation of a wide range of impurities.

For the critical task of separating the enantiomers of this compound, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in resolving a variety of chiral compounds nih.govmdpi.com. The selection of the mobile phase, which can be a normal-phase solvent system (e.g., hexane and ethanol) or a reversed-phase system, is crucial for achieving optimal enantiomeric separation researchgate.netnih.gov.

Table 1: Illustrative HPLC Conditions for the Analysis of Piperidine Derivatives
ParameterReversed-Phase (Purity)Chiral (Enantiomeric Separation)
ColumnC18, 4.6 x 150 mm, 5 µmCellulose or Amylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water B: Acetonitrilen-Hexane:Ethanol (e.g., 90:10 v/v) with 0.1% diethylamine
ElutionGradientIsocratic
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
DetectionUV at ~254 nmUV at ~220-260 nm
TemperatureAmbient or controlled (e.g., 30 °C)Ambient or controlled

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the confirmation of the molecular weight of this compound and for the identification of impurities, even at trace levels.

Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure of the compound and its metabolites or degradation products by analyzing their fragmentation patterns. researchgate.netresearchgate.net The piperidine ring and the phenylmethanol group will yield characteristic fragment ions under collision-induced dissociation (CID). nih.gov

The chromatographic conditions for LC-MS are often similar to those used in HPLC, but with the use of volatile mobile phase additives like formic acid or ammonium formate to ensure compatibility with the mass spectrometer.

Spectroscopic Quantification Methods in Research Contexts

Spectroscopic techniques are essential for the quantitative analysis of this compound in various research applications.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for quantifying compounds that contain a chromophore. The phenyl group in this compound provides the necessary chromophore for UV absorption. Aromatic compounds typically exhibit strong absorption in the UV region, and the presence of substituents on the benzene (B151609) ring can influence the wavelength of maximum absorbance (λmax). youtube.com

To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important to ensure that it does not absorb in the same region as the analyte. Solvents like ethanol, methanol, or water are commonly used. The λmax for this compound is expected to be in the range of 250-270 nm, characteristic of a substituted benzene ring.

Table 2: Typical Parameters for UV-Vis Spectroscopic Quantification
ParameterValue/Description
InstrumentDouble-beam UV-Vis Spectrophotometer
Solvent (Blank)Ethanol, Methanol, or Water
Wavelength Range200 - 400 nm
Wavelength of Maximum Absorbance (λmax)Estimated to be ~250-270 nm
Calibration RangeDependent on molar absorptivity, typically in the µg/mL range
Path Length (Cuvette)1 cm

Q & A

Basic: How can researchers optimize the synthesis of [4-(Piperidin-2-yl)phenyl]methanol hydrochloride to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves selecting appropriate reaction conditions and purification strategies. For piperidine derivatives, substitution reactions (e.g., sulfonyl group introduction) and reductive amination are common. Key steps include:

  • Catalyst Selection : Use palladium or nickel catalysts for coupling reactions to enhance regioselectivity .
  • Temperature Control : Maintain temperatures between 60–80°C during nucleophilic substitution to minimize side products .
  • Purification : Employ column chromatography with silica gel (eluent: methanol/dichloromethane, 1:10 v/v) followed by recrystallization in ethanol to achieve ≥98% purity .
  • Yield Improvement : Pre-activate starting materials (e.g., piperidine intermediates) with trifluoroacetic anhydride to increase reactivity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Safety protocols align with GHS guidelines for piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation risks (TLV: 0.1 mg/m³) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
  • First Aid : For skin contact, rinse with 0.9% saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

Advanced: How does the stereochemistry of this compound influence its biological activity in receptor binding assays?

Methodological Answer:
Stereochemistry critically impacts receptor affinity. For example:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate the active (R)-isomer .
  • Activity Correlation : In P2Y14 antagonist studies, the (R)-configuration showed 10-fold higher IC₅₀ (2 nM vs. 20 nM for (S)) due to optimized hydrogen bonding with receptor residues .
  • Docking Simulations : Use Schrödinger Suite for molecular docking to predict enantiomer-specific binding modes .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Multi-modal characterization ensures compliance with pharmacopeial standards:

  • HPLC : Reverse-phase C18 column (Mobile phase: 0.1% TFA in acetonitrile/water, 70:30), retention time ~8.2 min; detection at 254 nm .
  • NMR : ¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, aromatic), δ 3.72 (s, 1H, -OH), δ 2.95 (m, 2H, piperidine-CH₂) .
  • Mass Spectrometry : ESI-MS m/z 236.1 [M+H]⁺; isotopic pattern matches theoretical distribution .
  • Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.1% .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:
Follow ICH Q1A guidelines:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis via HPLC peak area (degradants ≤2%) .
  • Photostability : Use ICH Option 2 light sources (1.2 million lux-hours); UV absorbance shifts >5% indicate photodegradation .
  • Long-Term Storage : Store at -20°C in amber vials with desiccants; reassay every 6 months for potency .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression (e.g., carbonyl peak at 1680 cm⁻¹) .
  • Design of Experiments (DoE) : Use central composite design to optimize parameters (e.g., pH 6.5–7.5, stirring rate 400–600 rpm) .
  • Quality Control : Enforce strict specifications for starting materials (e.g., piperidine purity ≥99%, residual solvents <500 ppm) .

Basic: How can researchers validate the biological activity of this compound in vitro?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement (³H-ATP for P2Y14, Kd = 1.5 nM) with membrane fractions from HEK293 cells .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate EC₅₀ using GraphPad Prism (four-parameter logistic model) .
  • Negative Controls : Include 10 µM suramin (non-selective antagonist) to confirm target specificity .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use MarvinSketch (ChemAxon) with atomic contribution method; predicted LogP = 2.1 ±0.3 .
  • pKa Estimation : ADMET Predictor software estimates pKa = 9.2 (piperidine NH) and 14.1 (phenolic OH) .
  • Solubility : COSMO-RS predicts aqueous solubility of 1.2 mg/mL at pH 7.4, validated by shake-flask method .

Basic: How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

  • Data Harmonization : Cross-reference OECD 423 (acute oral toxicity) and ICH S2 (genotoxicity) studies .
  • In Vitro/In Vivo Correlation : Use HepG2 cells for cytotoxicity (IC₅₀ = 50 µM) and compare with rodent LD₅₀ (200 mg/kg) .
  • Meta-Analysis : Apply Fisher’s exact test to resolve contradictions in Ames test outcomes (e.g., TA98 strain vs. TA100) .

Advanced: What are the best practices for scaling up this compound synthesis from milligram to kilogram quantities?

Methodological Answer:

  • Heat Management : Use jacketed reactors with ΔT <5°C during exothermic steps (e.g., HCl addition) .
  • Solvent Recovery : Distill methanol under reduced pressure (40°C, 100 mbar) to achieve >90% recovery .
  • Process Validation : Perform three consecutive batches (10 kg each) with ≤5% RSD in yield and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.